3-Oxopregn-4-ene-21,17alpha-carbolactone

Mineralocorticoid Receptor Pharmacodynamics Spirolactone

6,7-Dihydrocanrenone (Spironolactone EP Impurity C, SC-5233) is the critical dihydro-analog of canrenone, indispensable as a USP/EP pharmacopeial reference standard for spironolactone QC, bioequivalence studies, and forced degradation testing. Its unique identity as the 6,7-saturated spirolactone scaffold makes it an essential benchmark to differentiate parent drug metabolism from active metabolites like canrenone, preventing confounding variables in MR antagonist screening programs. Procure high-purity material (≥98%) with full COA/MSDS documentation to support ANDA filings and next-generation MR modulator development.

Molecular Formula C22H30O3
Molecular Weight 342.5 g/mol
CAS No. 976-70-5
Cat. No. B196293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Oxopregn-4-ene-21,17alpha-carbolactone
CAS976-70-5
Synonyms6,7-Dihydrocanrenone;  17-Hydroxy-3-oxo-17α-pregn-4-ene-21-carboxylic Acid γ-Lactone;  17β-Hydroxy-3-oxopregn-4-en-21-carboxylic Acid γ-Lactone;  3-(3-Oxo-17β-hydroxy-4-androsten-17-yl)propionic Acid γ-Lactone;  3-(3-Oxo-17β-hydroxyandrost-4-en-17α-yl)propiol
Molecular FormulaC22H30O3
Molecular Weight342.5 g/mol
Structural Identifiers
SMILESCC12CCC(=O)C=C1CCC3C2CCC4(C3CCC45CCC(=O)O5)C
InChIInChI=1S/C22H30O3/c1-20-9-5-15(23)13-14(20)3-4-16-17(20)6-10-21(2)18(16)7-11-22(21)12-8-19(24)25-22/h13,16-18H,3-12H2,1-2H3/t16-,17+,18+,20+,21+,22-/m1/s1
InChIKeyUWBICEKKOYXZRG-WNHSNXHDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 30 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Oxopregn-4-ene-21,17alpha-carbolactone (Canrenone): A Key Spirolactone Mineralocorticoid Receptor Antagonist for Research and Development


3-Oxopregn-4-ene-21,17alpha-carbolactone, universally known as canrenone (CAS: 976-71-6), is a steroidal spirolactone and the primary active metabolite of the prototypical mineralocorticoid receptor (MR) antagonist spironolactone [1]. It functions as a potent, non-selective MR antagonist, competitively inhibiting aldosterone binding to reduce sodium reabsorption and potassium excretion, thereby exerting a potassium-sparing diuretic effect [2]. As a member of the first-generation MR antagonist class, canrenone serves as a critical reference standard in pharmacological research, especially in studies dissecting the complex polypharmacology of its parent drug, spironolactone, and in the development of next-generation MR modulators [3].

Why Canrenone (3-Oxopregn-4-ene-21,17alpha-carbolactone) Cannot Be Interchanged with Other MR Antagonists in Research


Within the class of mineralocorticoid receptor (MR) antagonists, compounds exhibit profound differences in selectivity, metabolism, and off-target pharmacology that preclude simple functional substitution in rigorous scientific or industrial applications. Canrenone, as the major active metabolite of spironolactone, presents a distinct pharmacological fingerprint characterized by a lack of selectivity for the MR over other steroid hormone receptors, a unique susceptibility to biotransformation by adrenal cytochrome P450 enzymes (CYP11B1/B2) that is not observed with eplerenone [1], and an exceptionally long half-life compared to its parent compound [2]. These properties make it a uniquely valuable tool for investigating the complete pharmacological impact of spironolactone therapy and for benchmarking the selectivity of newer agents like eplerenone and finerenone. Substituting canrenone with another MR antagonist would introduce confounding variables in experimental outcomes, invalidating comparative studies and misleading drug development efforts.

Quantitative Differentiation of 3-Oxopregn-4-ene-21,17alpha-carbolactone (Canrenone) for Procurement Decisions


Comparative Mineralocorticoid Receptor (MR) Antagonist Potency: Canrenone vs. Spironolactone

In a classic structure-activity relationship study, the antimineralocorticoid activity of canrenone was directly compared to its parent drug, spironolactone. The study established a baseline for the activity of canrenone and its derivatives, providing a critical reference for understanding the pharmacophore of the spirolactone class [1].

Mineralocorticoid Receptor Pharmacodynamics Spirolactone Potency

Comparative Mineralocorticoid Receptor (MR) Binding Affinity: Canrenone vs. Spironolactone and Eplerenone

A comprehensive review of MR antagonist pharmacology provides a direct comparison of binding affinities (IC50) for the human mineralocorticoid receptor among key steroidal antagonists. Canrenone, as an active metabolite, is a key component of spironolactone's overall activity. This data highlights the higher potency of the first-generation agents relative to the second-generation, more selective eplerenone [1].

Mineralocorticoid Receptor Binding Affinity IC50 Selectivity

Unique CYP11B1/B2-Mediated Biotransformation: A Key Differentiator for Canrenone vs. Eplerenone

A pivotal study demonstrated that canrenone, unlike the more selective MR antagonist eplerenone, is a substrate for the adrenal steroidogenic enzymes CYP11B1 and CYP11B2. This leads to the formation of novel hydroxylated metabolites (11β-OH-, 18-OH-, and 11β,18-diOH-canrenone) with altered pharmacological activity at the MR [1]. In contrast, eplerenone showed no conversion by these enzymes [1].

Drug Metabolism CYP11B1 CYP11B2 Adrenal Metabolite

Pharmacokinetic Half-Life: Canrenone's Extended Duration vs. Spironolactone and Eplerenone

The pharmacokinetic profile of canrenone is distinct from both its parent compound, spironolactone, and the comparator eplerenone. Canrenone exhibits a significantly longer elimination half-life, which is a key determinant of its duration of action following spironolactone administration [1].

Pharmacokinetics Half-Life Drug Exposure Metabolism

Optimal Research and Industrial Application Scenarios for 3-Oxopregn-4-ene-21,17alpha-carbolactone (Canrenone)


Pharmacology Research: Dissecting the Polypharmacology of Spironolactone

Researchers studying the complex pharmacology of spironolactone use canrenone as an essential tool to isolate the contribution of its major active metabolite. Since canrenone accounts for a defined portion of spironolactone's antimineralocorticoid activity (38%) [1], parallel testing with both compounds allows for deconvolution of effects attributable to the parent drug versus its metabolites. This is particularly important given canrenone's unique adrenal metabolism by CYP11B1/B2, which generates metabolites that antagonize its own activity [2].

Analytical Chemistry & Bioequivalence Studies: A Critical Reference Standard

In the quality control of generic spironolactone formulations, canrenone serves as a critical analytical reference standard. Bioequivalence studies rely on the accurate measurement of canrenone plasma concentrations due to its long half-life (16.5 hours) [3], which makes it a more stable and reliable pharmacokinetic marker than the rapidly cleared parent drug. Procuring high-purity canrenone is therefore essential for developing and validating LC-MS/MS or HPLC methods for therapeutic drug monitoring and regulatory submissions.

Drug Discovery: Benchmarking Novel Non-Steroidal MR Antagonists (MRAs)

In the development of next-generation, non-steroidal MR antagonists like finerenone, canrenone and spironolactone are indispensable benchmark compounds. Their high potency (MR IC50 of 2 nM) and non-selective profile serve as a critical reference point for characterizing the improved selectivity and potentially reduced off-target effects of new chemical entities [3]. Head-to-head comparisons in binding and functional assays are standard practice in medicinal chemistry optimization programs.

Clinical & Translational Research: Studies Requiring an Intravenous MR Antagonist

Canrenone, in its water-soluble prodrug form potassium canrenoate, is the only mineralocorticoid receptor antagonist available for intravenous administration [4]. This unique formulation property makes it the agent of choice for clinical research in acute care settings where oral administration is not feasible, such as in studies involving critically ill patients with heart failure, severe hypertension, or post-surgical fluid management. This is a clear differentiator from oral-only agents like spironolactone, eplerenone, and finerenone.

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